molecular formula C17H15BrN2O B3847753 3-bromo-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide

3-bromo-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide

Cat. No.: B3847753
M. Wt: 343.2 g/mol
InChI Key: ARWVDDQKJOWTCP-KNTRCKAVSA-N
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Description

3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3,4-dihydronaphthalen-1(2H)-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

3-bromobenzohydrazide+3,4-dihydronaphthalen-1(2H)-one3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide\text{3-bromobenzohydrazide} + \text{3,4-dihydronaphthalen-1(2H)-one} \rightarrow \text{3-bromo-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide} 3-bromobenzohydrazide+3,4-dihydronaphthalen-1(2H)-one→3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrazone synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted benzohydrazides with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone functional group. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Another hydrazone compound with similar structural features but different substituents.

    3-bromo-N’-[(1E)-(2-methoxyphenyl)methylidene]benzohydrazide: Similar hydrazone with a methoxy group instead of the dihydronaphthalenylidene group.

Uniqueness

3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dihydronaphthalenylidene group may enhance its stability and reactivity compared to other hydrazones.

Properties

IUPAC Name

3-bromo-N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-14-8-3-7-13(11-14)17(21)20-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2,(H,20,21)/b19-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWVDDQKJOWTCP-KNTRCKAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)Br)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/NC(=O)C3=CC(=CC=C3)Br)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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